Cas no 87978-53-8 (2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one)
2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 2,2-dimethyl-1-(2-thiazolyl)-
- 2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one
- 87978-53-8
- SCHEMBL11936427
- 2-(2,2-Dimethylpropanoyl)thiazole
- DTXSID10374426
- EN300-1268898
- AKOS006342826
-
- MDL: MFCD06201649
- Inchi: 1S/C8H11NOS/c1-8(2,3)6(10)7-9-4-5-11-7/h4-5H,1-3H3
- InChI Key: MUPWGQUAXPKPKO-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(C(C)(C)C)=O
Computed Properties
- Exact Mass: 169.05613515g/mol
- Monoisotopic Mass: 169.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 58.2Ų
2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022900-1g |
2,2-Dimethyl-1-(thiazol-2-yl)propan-1-one |
87978-53-8 | 95% | 1g |
£424.00 | 2022-02-28 | |
| Fluorochem | 022900-5g |
2,2-Dimethyl-1-(thiazol-2-yl)propan-1-one |
87978-53-8 | 95% | 5g |
£1030.00 | 2022-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771778-1g |
2-(2,2-Dimethylpropanoyl)thiazole |
87978-53-8 | 98% | 1g |
¥15858.00 | 2024-04-27 | |
| Ambeed | A1030704-1g |
2-(2,2-Dimethylpropanoyl)thiazole |
87978-53-8 | 95% | 1g |
$427.0 | 2025-04-16 | |
| Ambeed | A1030704-5g |
2-(2,2-Dimethylpropanoyl)thiazole |
87978-53-8 | 95% | 5g |
$1239.0 | 2025-04-16 | |
| abcr | AB167199-1 g |
2-(2,2-Dimethylpropanoyl)thiazole; 95% |
87978-53-8 | 1 g |
€619.00 | 2023-07-20 | ||
| abcr | AB167199-5 g |
2-(2,2-Dimethylpropanoyl)thiazole; 95% |
87978-53-8 | 5 g |
€1,439.00 | 2023-07-20 | ||
| Enamine | EN300-1268898-1.0g |
2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one |
87978-53-8 | 1g |
$0.0 | 2023-06-08 | ||
| abcr | AB167199-1g |
2-(2,2-Dimethylpropanoyl)thiazole, 95%; . |
87978-53-8 | 95% | 1g |
€1555.10 | 2025-04-15 | |
| abcr | AB167199-5g |
2-(2,2-Dimethylpropanoyl)thiazole; 95% |
87978-53-8 | 5g |
€1439.00 | 2023-09-16 |
2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one Suppliers
2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one
Professional Introduction to 2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one (CAS No. 87978-53-8)
2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one, identified by the chemical abstracts service number 87978-53-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic ketone features a thiazole moiety linked to an isopropylidene group, making it a versatile scaffold for the development of bioactive molecules. The structural motif of this compound has garnered attention due to its potential pharmacological properties, which stem from the unique electronic and steric interactions facilitated by the thiazole ring and the dimethyl substitution at the alpha position of the ketone.
The thiazole core is a well-documented pharmacophore in drug discovery, prominently featured in numerous therapeutic agents across different drug classes. Its presence in 2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one suggests that this compound may exhibit properties such as antimicrobial, anti-inflammatory, or even anticancer activities. Recent advancements in computational chemistry have enabled more precise modeling of such molecules, allowing researchers to predict their biological behavior with greater accuracy. The dimethyl group at the 2-position enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and oral bioavailability—critical factors in drug design.
In the context of modern medicinal chemistry, derivatives of thiazole-ketones like 2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one are being explored for their ability to modulate enzyme activity and receptor binding. For instance, studies have shown that modifications at the ketone moiety can influence metabolic stability and binding affinity to target proteins. The incorporation of a thiazole ring into a prodrug design can also enhance solubility and reduce toxicity, addressing key challenges in pharmaceutical development. This compound’s potential as a building block for novel therapeutics has not gone unnoticed by academic and industrial researchers alike.
Recent publications highlight the synthesis and characterization of various derivatives of this class of compounds. Researchers have been particularly interested in exploring how structural variations affect biological outcomes. For example, modifications to the isopropylidene group or the thiazole nitrogen atoms can lead to significant changes in pharmacokinetic profiles. The use of high-throughput screening (HTS) technologies has accelerated the discovery process by allowing rapid testing of large libraries of compounds for specific biological activities. This approach has been instrumental in identifying lead candidates for further optimization.
The role of computational modeling in understanding the interactions between molecules like 2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one and biological targets cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how these compounds bind to enzymes or receptors at an atomic level. Such detailed understanding is crucial for designing molecules with improved efficacy and reduced side effects. The integration of machine learning algorithms has further enhanced predictive capabilities, enabling faster identification of promising candidates from vast chemical spaces.
From a synthetic chemistry perspective, 2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one serves as an excellent intermediate for constructing more complex scaffolds. The presence of both a reactive ketone group and a heterocyclic ring offers multiple avenues for further functionalization. Transition-metal-catalyzed reactions have been particularly useful in generating diverse derivatives efficiently. These methods often provide better regioselectivity and yield compared to traditional organic transformations.
The therapeutic potential of this compound is further underscored by its structural similarity to known bioactive molecules. By leveraging existing knowledge about related compounds, researchers can make informed predictions about its biological effects. This approach has been successful in several drug discovery programs where analogs were designed based on structure/activity relationships (SAR). Such strategies minimize trial-and-error experimentation and accelerate the development pipeline.
In conclusion,2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one (CAS No. 87978-53-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—combining a thiazole ring, a reactive ketone group,and dimethyl substitution—make it an attractive scaffold for designing novel bioactive molecules with potential applications across multiple therapeutic areas, including antimicrobial and anti-inflammatory treatments, among others, Its compatibility with modern synthetic methodologies, coupled with advances in computational biology, positions it as a valuable asset in ongoing drug discovery efforts.
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